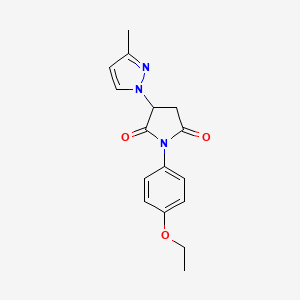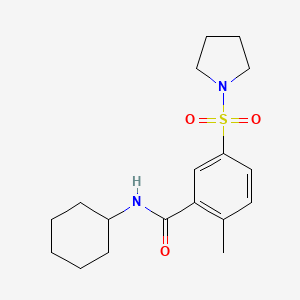![molecular formula C16H22Cl2N2O3S B4385818 N~1~-cyclohexyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B4385818.png)
N~1~-cyclohexyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions that form complex structures with specific functional groups. For example, the one-pot multistep Bohlmann-Rahtz heteroannulation reactions are notable for their efficiency in synthesizing complex organic structures, illustrating a methodology that could be adapted for the synthesis of N1-cyclohexyl-N2-[(2,5-dichlorophenyl)sulfonyl]-N1,N2-dimethylglycinamide (Bagley et al., 2005).
Molecular Structure Analysis
The crystal structure of synthesized compounds reveals critical information about molecular conformation and interactions. For instance, the analysis of dimethyltin(IV) coordination polymers provides insights into how molecular structures are influenced by their synthesis process and the resulting supramolecular architectures (Martins et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide and sulfonyl groups are significant for understanding the reactivity of compounds like N1-cyclohexyl-N2-[(2,5-dichlorophenyl)sulfonyl]-N1,N2-dimethylglycinamide. For example, the preparation of water-soluble reagents from dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts highlights the selective modification of amino acids, revealing the compound's reactive nature and potential for further chemical modifications (Horton & Tucker, 1970).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and stability, is essential for practical applications. The characterization of compounds through spectroscopic techniques (FT-IR, NMR) and X-ray crystallography provides detailed insights into their physical properties. For instance, the study on 3-chloro-N-(4-sulfamoylphenethyl)propanamide offers a comprehensive analysis using experimental and computational methods to understand its physical properties (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming new bonds, are crucial for the application of N1-cyclohexyl-N2-[(2,5-dichlorophenyl)sulfonyl]-N1,N2-dimethylglycinamide in synthesis and material science. The transformations of specific herbicides in soil demonstrate the importance of understanding how chemical structures react and transform under environmental conditions, offering insights into the chemical properties of complex molecules (Yih et al., 1970).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3S/c1-19(11-16(21)20(2)13-6-4-3-5-7-13)24(22,23)15-10-12(17)8-9-14(15)18/h8-10,13H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEGXDUPRNYZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(C)C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4385741.png)
![ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385748.png)

![3-(3-hydroxypropyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4385763.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4385779.png)
![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4385790.png)
![N-ethyl-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385797.png)
![2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole](/img/structure/B4385805.png)
![N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4385808.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4385812.png)

